molecular formula C4H12N2O B1664897 Ethanamine, 2,2'-oxybis- CAS No. 2752-17-2

Ethanamine, 2,2'-oxybis-

Cat. No. B1664897
Key on ui cas rn: 2752-17-2
M. Wt: 104.15 g/mol
InChI Key: GXVUZYLYWKWJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05914313

Procedure details

The aminoethyl ether of Example 1 as the acetate (210 mg, 0.180 mmol) was dissolved in N,N-dimethylformamide (2 mL). To this solution 1M sodium bicarbonate (200 μL, 0.200 mmol) and pentafluorophenyl N-benzyloxycarbonylglycinate (106 mg, 0.270 mmol) were added. After 1 h, the reaction mixture was diluted with water (2×). Isolation by reverse-phase (C18) flash column chromatography eluting with 50-80% acetonitrile/water gave, after lyophilization of the product-containing fractions, the N-CBZ glycine conjugate of the above formula was obtained (130 mg):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
pentafluorophenyl N-benzyloxycarbonylglycinate
Quantity
106 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
NCCOCCN.C([O-])(=O)C.C(=O)(O)[O-].[Na+].[CH2:17]([O:24][C:25]([NH:27][CH2:28][C:29]([O:31]C1C(F)=C(F)C(F)=C(F)C=1F)=[O:30])=[O:26])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C)C=O.O>[C:25]([NH:27][CH2:28][C:29]([OH:31])=[O:30])([O:24][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:26] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCOCCN
Name
Quantity
210 mg
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 μL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
pentafluorophenyl N-benzyloxycarbonylglycinate
Quantity
106 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Isolation by reverse-phase (C18) flash column chromatography eluting with 50-80% acetonitrile/water
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.